Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-

Catalog No.
S1894729
CAS No.
61166-00-5
M.F
C14H14O4
M. Wt
246.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-

CAS Number

61166-00-5

Product Name

Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-

IUPAC Name

3-[2-(3-hydroxyphenoxy)ethoxy]phenol

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C14H14O4/c15-11-3-1-5-13(9-11)17-7-8-18-14-6-2-4-12(16)10-14/h1-6,9-10,15-16H,7-8H2

InChI Key

DBFHCPVZZSVFJL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OCCOC2=CC=CC(=C2)O)O

Canonical SMILES

C1=CC(=CC(=C1)OCCOC2=CC=CC(=C2)O)O

Application in the Plastics, Adhesives, and Coatings Industries

Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants

Application in Synthesis of α,β-Unsaturated Ketones

Application in HPLC Analysis

Application in Synthesis of Organic Compounds

The compound referred to as "Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-" is a bisphenol, also known by the chemical name Bis(3-hydroxyphenyl)methane. Bisphenols are a class of organic compounds containing two phenolic groups connected by a central bridge. In this specific case, the bridge is a methylene group (CH2) [].

Bisphenols are widely used in the production of various polymers, including polycarbonates and epoxy resins. These polymers find numerous applications in scientific research, such as cell culture flasks, laboratory beakers, and protective coatings [].


Molecular Structure Analysis

Bis(3-hydroxyphenyl)methane consists of two phenol rings (C6H5OH) connected by a central methane (CH2) group. The phenol rings have hydroxyl (OH) groups attached at the 3rd position. This structure provides the molecule with both hydrophobic (benzene rings) and hydrophilic (hydroxyl groups) regions, influencing its solubility and interaction with other molecules [].

A notable aspect of the structure is the presence of two hydroxyl groups, which can participate in hydrogen bonding. Hydrogen bonding can affect the physical properties of the molecule and its interaction with other molecules, potentially influencing its applications in scientific research [].


Chemical Reactions Analysis

  • Condensation polymerization: Bisphenols are commonly used as monomers in condensation polymerization reactions. For example, Bis(3-hydroxyphenyl)methane can react with phosgene (COCl2) to form bisphenol A polycarbonate, a widely used plastic [].

Synthesis

The specific synthesis pathway for Bis(3-hydroxyphenyl)methane is not readily available in scientific literature searches. However, general methods for bisphenol synthesis often involve the reaction of a phenol derivative with a carbonyl compound, such as formaldehyde (HCHO) [].


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature based on the structure of similar bisphenols [].
  • Solubility: The presence of both hydrophobic and hydrophilic groups suggests some degree of solubility in both organic solvents and water. However, the specific solubility profile would depend on experimental determination [].
  • Stability: Bisphenols generally exhibit good thermal stability due to the strong covalent bonds in the molecule [].

Mechanism of Action (Not Applicable)

Bis(3-hydroxyphenyl)methane is not a biological molecule and does not have a known mechanism of action within living systems.

  • Potential endocrine disruptor: Some bisphenols, particularly Bisphenol A (BPA), have been implicated in disrupting hormonal activity. The extent to which Bis(3-hydroxyphenyl)methane exhibits similar effects requires further research [].
  • General laboratory safety: As with any unknown compound, standard laboratory safety practices should be followed when handling Bis(3-hydroxyphenyl)methane, including the use of personal protective equipment (PPE).

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

61166-00-5

Wikipedia

3,3'-Ethylenedioxydiphenol

General Manufacturing Information

Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-: ACTIVE

Dates

Modify: 2023-08-16

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